N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide). Inhibition of FAAH leads to increased levels of anandamide in the brain. This compound is primarily used in preclinical research to investigate the therapeutic potential of elevating endocannabinoids, particularly anandamide. It has been investigated in various animal models related to pain, inflammation, and neurological disorders.
The synthesis of N-(3-chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide, also known as PF-3845, has been reported in several research publications . A typical synthesis route involves multiple steps, starting with commercially available reagents. The process generally involves the coupling of 3-chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)aniline with cyclopropanecarboxylic acid. This reaction is usually facilitated by a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of a base, such as diisopropylethylamine (DIPEA).
N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide acts as a potent, irreversible inhibitor of FAAH . It binds covalently to a serine residue in the active site of FAAH, blocking its enzymatic activity. This inhibition prevents the hydrolysis of anandamide, leading to elevated levels of this endocannabinoid in the brain.
Pain Research: PF-3845 has been shown to reduce pain behavior in various animal models of inflammatory and neuropathic pain , . This suggests a potential role for FAAH inhibitors in the treatment of chronic pain conditions.
Neurological Disorders: Research has explored the potential of PF-3845 in animal models of anxiety, depression, and neurodegenerative diseases. Studies suggest that elevating anandamide levels could have therapeutic benefits in these conditions .
Inflammation: PF-3845 has been shown to reduce inflammation in animal models of inflammatory bowel disease and other inflammatory conditions, highlighting the potential of FAAH inhibition in managing inflammatory processes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2